molecular formula C10H7ClFNO B3370042 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole CAS No. 303224-30-8

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole

Cat. No.: B3370042
CAS No.: 303224-30-8
M. Wt: 211.62 g/mol
InChI Key: AGMLELBIDWXNKF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position and a 3-fluorophenyl group at the 2-position

Scientific Research Applications

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The fluorophenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of appropriate solvents and catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thioethers, while oxidation and reduction can produce various oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloromethyl and fluorophenyl groups can influence its binding affinity and selectivity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-phenyl-1,3-oxazole: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-(Bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole: The bromine atom can alter the compound’s reactivity compared to the chlorine atom.

    2-(3-Fluorophenyl)-1,3-oxazole: Lacks the chloromethyl group, which can impact its chemical behavior and applications.

Uniqueness

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLELBIDWXNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dichloroacetone (3.65 g, 28.75 mmol) was added to a solution of 3-fluorobenzamide (2 g, 14.37 mmol) in dry toluene (20 mL). The resulting reaction mixture was stirred at 100° C. for 5 h. The reaction mixture was concentrated under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether) to afford 4-(chloromethyl)-2-(3-fluorophenyl)oxazole (1.2 g, yield 39%) as a yellow liquid. NMR (300 MHz, CDCl3) δ 7.85-7.83 (m, 1H), 7.77-7.73 (m, 2H), 7.48-7.41 (m, 1H), 7.20-7.14 (m, 1H), 4.58 (d, J=0.9 Hz, 2H).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole
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Reactant of Route 6
4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole

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